molecular formula C17H18O3 B4726122 2,4-dimethylphenyl (4-methoxyphenyl)acetate

2,4-dimethylphenyl (4-methoxyphenyl)acetate

Cat. No.: B4726122
M. Wt: 270.32 g/mol
InChI Key: RRWBPKOHESWSLP-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of two aromatic rings, one substituted with two methyl groups and the other with a methoxy group, connected through an acetate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylphenyl (4-methoxyphenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2,4-dimethylphenol with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar esterification processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-dimethylphenyl (4-methoxyphenyl)acetate in biological systems involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The acetate linkage may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 2,4-Dimethylphenyl acetate
  • 4-Methoxyphenyl acetate
  • 2,4-Dimethylphenyl (4-hydroxyphenyl)acetate

Comparison: 2,4-Dimethylphenyl (4-methoxyphenyl)acetate is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents provides a distinct profile in terms of solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

(2,4-dimethylphenyl) 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-4-9-16(13(2)10-12)20-17(18)11-14-5-7-15(19-3)8-6-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWBPKOHESWSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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